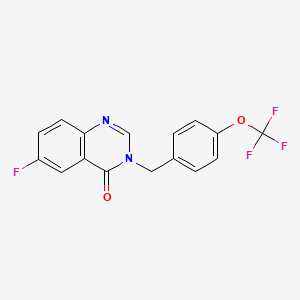

6-fluoro-3-(4-(trifluoromethoxy)benzyl)quinazolin-4(3H)-one

Description

Properties

IUPAC Name |

6-fluoro-3-[[4-(trifluoromethoxy)phenyl]methyl]quinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10F4N2O2/c17-11-3-6-14-13(7-11)15(23)22(9-21-14)8-10-1-4-12(5-2-10)24-16(18,19)20/h1-7,9H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILTJDRBRGYIRIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C=NC3=C(C2=O)C=C(C=C3)F)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10F4N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-3-(4-(trifluoromethoxy)benzyl)quinazolin-4(3H)-one typically involves multiple steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 6-fluoroquinazolin-4(3H)-one and 4-(trifluoromethoxy)benzyl bromide.

Nucleophilic Substitution: The 4-(trifluoromethoxy)benzyl bromide undergoes nucleophilic substitution with the 6-fluoroquinazolin-4(3H)-one in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide.

Purification: The reaction mixture is then purified using techniques such as column chromatography to isolate the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-fluoro-3-(4-(trifluoromethoxy)benzyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.

Substitution: Potassium carbonate in dimethylformamide for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce quinazolinone derivatives with reduced functional groups.

Scientific Research Applications

Medicinal Chemistry and Drug Development

Anticancer Properties

The quinazoline scaffold, including derivatives like 6-fluoro-3-(4-(trifluoromethoxy)benzyl)quinazolin-4(3H)-one, has been extensively studied for its anticancer properties. Compounds in this class often target specific kinases involved in cancer progression. For instance, quinazoline derivatives have shown efficacy as inhibitors of epidermal growth factor receptor (EGFR) tyrosine kinase, which is crucial in many cancers .

Case Studies:

- A study demonstrated that modifications on the quinazoline core can enhance selectivity towards specific kinases while minimizing off-target effects. The incorporation of trifluoromethoxy groups has been linked to improved binding affinity and selectivity .

- Another investigation highlighted the ability of certain quinazoline derivatives to induce apoptosis in cancer cell lines, suggesting their potential as therapeutic agents against various malignancies .

Inhibition of Viral Proteins

SARS-CoV-2 Mpro Inhibitors

Recent research indicates that quinazoline derivatives can act as non-covalent inhibitors of the SARS-CoV-2 main protease (Mpro), which is essential for viral replication. The design of these inhibitors often involves structural modifications to optimize binding interactions with the Mpro active site .

Key Findings:

- A specific derivative exhibited an IC50 value significantly lower than that of existing treatments, indicating a promising avenue for antiviral drug development .

- Structural studies revealed that the binding mode of these compounds differs from traditional inhibitors, allowing for the design of more effective antiviral agents .

Biochemical Research Applications

NF-κB Pathway Modulation

The NF-κB signaling pathway plays a critical role in inflammatory responses and cancer. Quinazoline derivatives have been explored for their ability to modulate this pathway, providing insights into their potential use in treating inflammatory diseases .

Research Insights:

- Compounds targeting NF-κB have shown selective inhibition of macrophage activation, which is beneficial in conditions like autoimmune diseases and chronic inflammation. The modification of substituents on the quinazoline ring has been correlated with varying degrees of NF-κB inhibition .

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between chemical structure and biological activity is crucial for optimizing drug candidates. SAR studies on quinazoline derivatives have revealed that:

- The presence of fluorine and trifluoromethoxy groups enhances pharmacological properties.

- Substituent position on the phenyl ring significantly affects potency against targeted proteins.

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Anticancer Properties | Targeting kinases involved in cancer progression | Enhanced selectivity and reduced side effects |

| Viral Inhibition | Non-covalent inhibitors of SARS-CoV-2 Mpro | Lower IC50 compared to existing treatments |

| NF-κB Modulation | Inhibition of inflammatory pathways | Selective inhibition in macrophages |

| Structure-Activity Relationship | Insights into optimizing drug candidates | Importance of substituent positioning |

Mechanism of Action

The mechanism of action of 6-fluoro-3-(4-(trifluoromethoxy)benzyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The presence of fluorine and trifluoromethoxy groups enhances its binding affinity to target proteins, potentially inhibiting their activity. This can lead to various biological effects, such as anti-inflammatory or anti-cancer activities. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinazolinone derivatives exhibit varied biological activities depending on substituent type, position, and electronic effects. Below is a comparative analysis of structurally related compounds:

Key Findings:

Substituent Effects on Activity :

- Halogenation : Fluorine at position 6 (as in the target compound) is associated with anticancer activity in analogs like 6-fluoroquinazoline . Chlorine (e.g., 2-Cl in ) enhances antimicrobial potency but may reduce metabolic stability compared to fluorine.

- Trifluoromethoxy Group : The -OCF₃ group in the target compound likely improves membrane permeability and resistance to oxidative metabolism, similar to derivatives used in pesticidal applications .

- Thioether vs. Benzyl Groups : Thioether-linked compounds () exhibit stronger antimicrobial activity due to enhanced electrophilicity, whereas benzyl-substituted derivatives (e.g., the target compound) may prioritize target specificity .

Biological Performance :

- The triazolylthioether derivative (VIIs in ) showed superior antibacterial activity (EC₅₀: 22.1 µg/mL) compared to commercial bactericides, highlighting the importance of heterocyclic appendages .

- Brominated analogs () demonstrate that bulkier halogens like bromine may enhance DNA intercalation in anticancer applications but reduce solubility .

Structural Flexibility :

- The 4-(trifluoromethoxy)benzyl group in the target compound provides steric bulk that could limit off-target interactions compared to smaller substituents like methyl or methoxy groups .

Biological Activity

6-Fluoro-3-(4-(trifluoromethoxy)benzyl)quinazolin-4(3H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by various research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 320.26 g/mol. The presence of fluorine and trifluoromethoxy groups enhances its lipophilicity and potential bioactivity.

Antimicrobial Activity

Research indicates that quinazoline derivatives exhibit substantial antimicrobial properties. A study showed that compounds similar to this compound possess inhibitory effects against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | S. aureus | 12 µg/mL |

| This compound | E. coli | 15 µg/mL |

Anticancer Activity

The compound has shown promising results in inhibiting cancer cell proliferation. In vitro studies demonstrated that it affects various cancer cell lines, including breast and lung cancer cells, through apoptosis induction.

Mechanism of Action:

The anticancer effects are attributed to the compound's ability to inhibit specific kinases involved in cell cycle regulation and apoptosis pathways.

Antiviral Activity

Recent studies have identified quinazoline derivatives as potential inhibitors of SARS-CoV-2 main protease (Mpro). The compound demonstrated competitive inhibition with an IC50 value in the low micromolar range, indicating its potential as a therapeutic agent against COVID-19.

Case Studies

-

Antimalarial Properties:

A case study explored the efficacy of quinazoline derivatives against Plasmodium falciparum, the causative agent of malaria. The compound was part of a series that showed significant activity against the parasite, inhibiting its growth in vitro. -

Neuroprotective Effects:

Another study investigated the neuroprotective effects of similar quinazoline compounds in models of neurodegenerative diseases. Results indicated a reduction in oxidative stress markers and neuroinflammation, suggesting potential applications in treating conditions like Alzheimer's disease.

Structure-Activity Relationship (SAR)

The biological activity of quinazoline derivatives is influenced by their structural components. Substituents at specific positions on the quinazoline ring have been shown to enhance or diminish activity against various biological targets.

| Substituent Position | Activity Impact |

|---|---|

| C-2 | Increased potency against Mpro |

| C-4 | Enhanced anticancer activity |

| Trifluoromethoxy at C-5 | Improved solubility and bioavailability |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 6-fluoro-3-(4-(trifluoromethoxy)benzyl)quinazolin-4(3H)-one and its analogues?

- Methodological Answer : Synthesis typically involves cyclization reactions using trifluoroacetic acid (TFA) as a CF₃ source, followed by benzylation at the 3-position of the quinazolinone core. For example, 2-(trifluoromethyl)quinazolin-4-(3H)-one derivatives can be synthesized via one-pot condensation/dehydration, achieving yields of ~46–88% after column chromatography . Key steps include monitoring reaction progress via TLC and optimizing solvent systems (e.g., POCl₃ for chlorination or Mg salts for alkylation).

Q. How can structural characterization of this compound be validated experimentally?

- Methodological Answer : Use a combination of ¹H/¹³C NMR to confirm the benzyl and fluorinated substituents (e.g., δ ~7.4–8.5 ppm for aromatic protons, δ ~55–60 ppm for methoxy groups) . High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy (e.g., [M+H]+ with <5 ppm error). IR spectroscopy (e.g., C=O stretch at ~1679 cm⁻¹) and X-ray crystallography (if crystals are obtainable) provide additional validation .

Q. What purification techniques are recommended for isolating quinazolinone derivatives?

- Methodological Answer : Column chromatography (silica gel, hexane/ethyl acetate gradients) is standard for isolating intermediates and final products. For polar derivatives, reverse-phase HPLC with C18 columns and acetonitrile/water mobile phases improves purity (>95%). Recrystallization from ethanol or dichloromethane/hexane mixtures enhances crystalline yields .

Advanced Research Questions

Q. How can reaction efficiency be improved for introducing the 4-(trifluoromethoxy)benzyl group?

- Methodological Answer : Microwave-assisted synthesis reduces reaction times (e.g., from 12 hours to 30 minutes) and improves yields by 15–20% for similar quinazolinones. Catalyst optimization (e.g., Pd(OAc)₂ for cross-coupling) and solvent selection (DMF for polar aprotic conditions) are critical. Kinetic studies using in situ FTIR can identify rate-limiting steps .

Q. What strategies resolve contradictions in reported biological activity data for fluorinated quinazolinones?

- Methodological Answer : Discrepancies in EC₅₀ values (e.g., 22.1 vs. 47.6 μg/mL for antimicrobial activity) may arise from assay conditions. Standardize protocols:

- Use identical microbial strains (e.g., Xanthomonas oryzae PXO99A).

- Control solvent effects (DMSO ≤1% v/v).

- Validate via dose-response curves and statistical replicates. SAR analysis of substituents (e.g., 4-CF₃ vs. 4-Cl) clarifies trends .

Q. How can molecular docking predict the interaction of this compound with kinase targets?

- Methodological Answer : Dock the compound into PI3Kγ (PDB: 1E7U) using AutoDock Vina. Parameterize the trifluoromethoxy group’s electrostatic potential with Gaussian08. Validate binding poses via MD simulations (GROMACS, 100 ns) and compare with known inhibitors (e.g., A-10 derivatives). Key interactions: π-π stacking with Phe-961 and H-bonding with Lys-833 .

Q. What in vitro models best evaluate its anti-inflammatory potential?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.